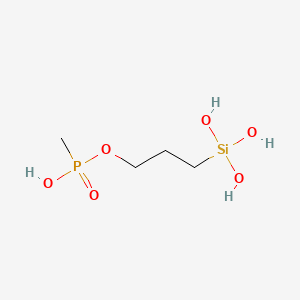
3-(Trihydroxysilyl)propyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound with the molecular formula C4H13O6PSi. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is often found in its monosodium salt form and is known for its ability to form hybrid materials with silica.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Trihydroxysilyl)propyl methylphosphonate can be synthesized through a reaction involving the appropriate silane and phosphonate precursors. The reaction typically involves the hydrolysis of a silane compound followed by the addition of a phosphonate group. The process can be carried out under mild thermal aging conditions to obtain the desired product .
Industrial Production Methods
In industrial settings, the compound is often produced in bulk quantities through a xerogel process. This method involves the use of an aqueous solution of the compound, which is then subjected to mild thermal aging to form a phosphonate-rich organosilica layered hybrid material .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .
Applications De Recherche Scientifique
3-(Trihydroxysilyl)propyl methylphosphonate has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of nanoparticles for biological imaging and drug delivery systems.
Medicine: Utilized in the development of hybrid materials for medical diagnostics and therapeutic applications.
Industry: Applied in the production of advanced materials for coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to these similar compounds, 3-(Trihydroxysilyl)propyl methylphosphonate is unique due to its phosphonate group, which imparts additional functionality and reactivity. This makes it particularly useful in applications requiring strong bonding and stability, such as in the formation of hybrid materials and advanced coatings .
Propriétés
Numéro CAS |
482371-07-3 |
|---|---|
Formule moléculaire |
C4H13O6PSi |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
methyl(3-trihydroxysilylpropoxy)phosphinic acid |
InChI |
InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6) |
Clé InChI |
HDUNVICUTAZXTE-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(O)OCCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)

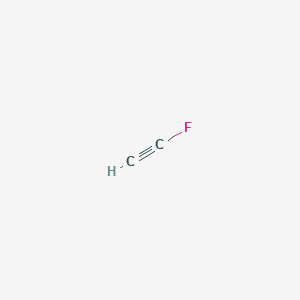

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)

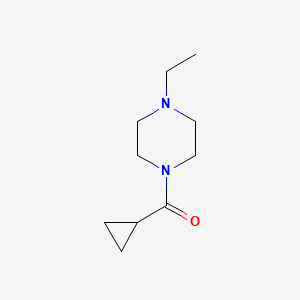
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
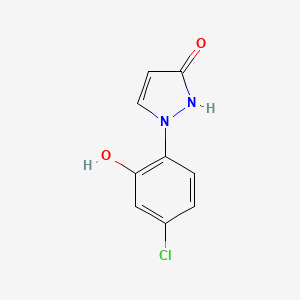
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
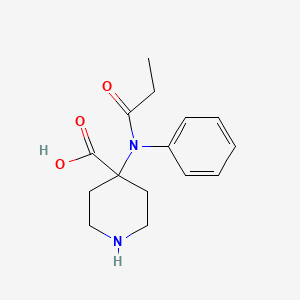
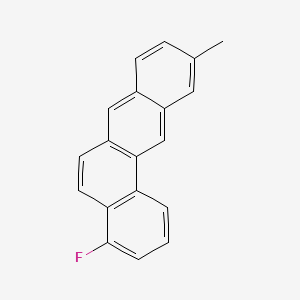
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

